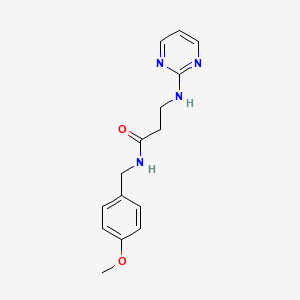
N-(4-methoxybenzyl)-N~3~-pyrimidin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a pyrimidinyl group, and a beta-alaninamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzyl chloride and a suitable amine.
Coupling with Pyrimidinyl Group: The next step involves coupling the methoxyphenyl intermediate with a pyrimidinyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Beta-Alaninamide:
Industrial Production Methods
Industrial production of N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of dihydropyrimidine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas
Uniqueness
N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyrimidinyl groups provide versatility in chemical modifications, while the beta-alaninamide moiety offers potential biological interactions.
This detailed article provides a comprehensive overview of N-[(4-methoxyphenyl)methyl]-N~3~-(pyrimidin-2-yl)-beta-alaninamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C15H18N4O2/c1-21-13-5-3-12(4-6-13)11-19-14(20)7-10-18-15-16-8-2-9-17-15/h2-6,8-9H,7,10-11H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
GIXCZJHATDJWTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















